molecular formula C8H18N2O2S B12947953 1-(Ethylsulfonyl)-2,5-dimethylpiperazine

1-(Ethylsulfonyl)-2,5-dimethylpiperazine

Cat. No.: B12947953
M. Wt: 206.31 g/mol
InChI Key: CYHMAUSEMYWJPJ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-2,5-dimethylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring, along with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine typically involves the reaction of 2,5-dimethylpiperazine with ethylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-2,5-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-(Ethylsulfonyl)-2,5-dimethylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The piperazine ring provides a scaffold that can be modified to enhance its activity and selectivity.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-2,5-dimethylpiperazine
  • 1-(Ethylsulfonyl)-2-methylpiperazine
  • 1-(Ethylsulfonyl)-4-methylpiperazine

Comparison: 1-(Ethylsulfonyl)-2,5-dimethylpiperazine is unique due to the specific positioning of the ethylsulfonyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the ethylsulfonyl group at the 1-position and the methyl groups at the 2 and 5 positions provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-ethylsulfonyl-2,5-dimethylpiperazine

InChI

InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3

InChI Key

CYHMAUSEMYWJPJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(NCC1C)C

Origin of Product

United States

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